6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound with a complex structure It contains multiple functional groups, including a triazole ring, a triazine ring, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl group. The triazine ring is then synthesized and functionalized with the methoxymethyl and dimethylamine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxymethyl and dimethylamine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazole and triazine rings can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
- 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
Uniqueness
6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and triazine rings, along with the benzylsulfanyl group, allows for diverse interactions with other molecules, making it a versatile compound in various research applications .
Properties
IUPAC Name |
6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-2-N-(methoxymethyl)-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-23(2)14-19-13(18-11-25-3)20-15(21-14)24-10-17-16(22-24)26-9-12-7-5-4-6-8-12/h4-8,10H,9,11H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWCCXXRGQKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC3=CC=CC=C3)NCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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